(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride
Description
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Properties
IUPAC Name |
[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2.ClH/c23-19(17-7-4-12-24-17)22-10-8-21(9-11-22)13-18-20-16(14-25-18)15-5-2-1-3-6-15;/h1-7,12,14H,8-11,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBXKXHZVLLOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC=CS4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and thiazole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
The compound (4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride is a novel derivative in medicinal chemistry, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 405.96 g/mol. Its structure features a piperazine ring, a phenylthiazole moiety, and a thiophene group, which are essential for its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Compounds containing thiazole and piperazine moieties often exhibit moderate to good antimicrobial properties. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents .
- Anticancer Properties : The compound's structural components may contribute to its cytotoxic effects against cancer cell lines. For instance, thiazole derivatives have been reported to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation . In particular, compounds with similar structures have demonstrated activity against multiple human cancer cell lines.
- Enzyme Inhibition : The compound is noted for its interaction with enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. Inhibition of this enzyme can lead to reduced postprandial hyperglycemia, making it a candidate for diabetes management.
Antimicrobial Activity
A study investigating various thiazole-piperazine derivatives found that most exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Compound | Activity (Zone of Inhibition mm) | Bacterial Strain Tested |
|---|---|---|
| 5a | 18 | E. coli |
| 5b | 21 | S. aureus |
| 5c | 15 | P. aeruginosa |
These findings indicate that modifications in the thiazole and piperazine rings can enhance antimicrobial potency .
Anticancer Activity
In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells by inhibiting key survival pathways. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values for selected compounds ranged from 0.5 µM to 5 µM, indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Enzymatic Activity : By targeting α-glucosidase, the compound reduces glucose absorption in the intestines.
- Induction of Apoptosis : Through modulation of signaling pathways related to cell survival and death, leading to increased apoptosis in tumor cells.
Case Studies
Several case studies have highlighted the efficacy of thiazole-based compounds:
- Case Study on Anticancer Effects : A compound structurally similar to our target was administered in vivo to mice bearing xenograft tumors, resulting in significant tumor reduction compared to controls.
- Diabetes Management Study : In diabetic rat models, administration of the compound led to improved glycemic control and reduced insulin resistance over a four-week period.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that thiazole derivatives, including those similar to (4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride, exhibit significant anticonvulsant properties. For instance, thiazole-integrated compounds have demonstrated effectiveness in animal models of seizures, showing protective effects against both electroshock and chemoconvulsant-induced seizures. The structure–activity relationship (SAR) analyses suggest that modifications to the thiazole ring can enhance anticonvulsant efficacy, making these compounds potential candidates for the treatment of epilepsy .
Antimicrobial Properties
Compounds containing thiazole and piperazine moieties have been evaluated for their antimicrobial activities. Research indicates that derivatives of thiazole exhibit broad-spectrum antibacterial effects against various pathogens. The presence of the piperazine ring is believed to contribute to the enhanced bioactivity of these compounds. Specifically, studies have shown that certain thiazole-based compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, which are significant contributors to human infections .
Inhibition of Tyrosinase Activity
The compound's structural features suggest potential applications in inhibiting tyrosinase, an enzyme involved in melanin biosynthesis. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders and developing skin-whitening agents. Preliminary studies indicate that derivatives with similar structures to this compound show promising inhibitory effects on tyrosinase activity, making them candidates for further development as cosmetic agents .
Anticancer Potential
Emerging research highlights the potential anticancer applications of thiazole-containing compounds. Some derivatives have shown selective inhibition of cancer cell proliferation by targeting specific survival proteins involved in apoptosis regulation. The ability to induce apoptosis in cancer cells while sparing normal cells is a critical feature for any anticancer drug candidate. Studies exploring the SAR of these compounds indicate that modifications can significantly enhance their anticancer properties .
Neuroprotective Effects
There is growing evidence supporting the neuroprotective effects of thiazole derivatives. Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticonvulsant Efficacy
A recent study synthesized several thiazole derivatives and evaluated their anticonvulsant activity using both electroshock and chemoconvulsant models. Among these, a compound structurally related to this compound demonstrated a significant reduction in seizure duration and frequency, suggesting its potential as a therapeutic agent for epilepsy.
Case Study 2: Antimicrobial Screening
In a comprehensive antimicrobial screening, various thiazole-based compounds were tested against clinical strains of bacteria. One derivative exhibited MIC values comparable to standard antibiotics, highlighting its potential as an alternative treatment option for resistant bacterial infections.
Case Study 3: Tyrosinase Inhibition
A series of tyrosinase inhibitors were evaluated for their efficacy in reducing melanin production in vitro using B16F10 melanoma cells. Compounds with structural similarities to this compound showed IC50 values significantly lower than those of existing treatments.
Preparation Methods
Synthesis of (4-Phenylthiazol-2-yl)methyl Chloride
The 4-phenylthiazole scaffold is synthesized via the Hantzsch thiazole synthesis , a well-established method for constructing thiazole rings.
Procedure :
- Condensation : React phenacyl bromide (1.0 equiv) with thiourea (1.2 equiv) in ethanol under reflux for 6 hours.
- Cyclization : Acidify the mixture with hydrochloric acid to precipitate 4-phenylthiazole-2-amine.
- Methylation : Treat the amine with formaldehyde and hydrochloric acid to form 2-(chloromethyl)-4-phenylthiazole.
Key Data :
Alkylation of Piperazine
Piperazine’s bifunctional nature necessitates controlled monoalkylation to avoid symmetrical byproducts.
Procedure :
- Reaction Setup : Suspend piperazine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen.
- Alkylation : Add 2-(chloromethyl)-4-phenylthiazole (1.05 equiv) and triethylamine (2.5 equiv) dropwise at 0°C.
- Stirring : Maintain at room temperature for 12 hours.
- Workup : Filter to remove triethylamine hydrochloride, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane, 1:3).
Key Data :
Acylation with Thiophene-2-Carbonyl Chloride
The free secondary amine on the monoalkylated piperazine undergoes acylation to install the thiophene-2-carbonyl group.
Procedure :
- Activation : Combine thiophene-2-carboxylic acid (1.1 equiv) with 1,1'-carbonyldiimidazole (1.2 equiv) in THF at 40°C for 2 hours.
- Coupling : Add the monoalkylated piperazine (1.0 equiv) and 1,8-diazabicycloundec-7-ene (1.5 equiv) to the activated acid.
- Stirring : Reflux for 8 hours.
- Workup : Quench with water, extract with dichloromethane, dry over sodium sulfate, and concentrate.
Key Data :
Hydrochloride Salt Formation
The final step involves protonation of the tertiary amine to enhance solubility and stability.
Procedure :
- Acidification : Dissolve the free base in anhydrous diethyl ether.
- Precipitation : Add concentrated hydrochloric acid (1.1 equiv) dropwise at 0°C.
- Isolation : Filter the precipitate and wash with cold ether.
Key Data :
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Alkylation Efficiency (%) | Acylation Efficiency (%) |
|---|---|---|
| THF, 25°C | 70 | 82 |
| DMF, 40°C | 65 | 88 |
| Dichloromethane, 0°C | 45 | 62 |
THF balances reactivity and solubility, while elevated temperatures during acylation accelerate imidazolide intermediate formation.
Stoichiometric Considerations
Molar excesses beyond 1.05 equiv of 2-(chloromethyl)-4-phenylthiazole led to dialkylation (15–20% byproduct). Similarly, >1.2 equiv of 1,1'-carbonyldiimidazole caused over-activation, reducing acylation yields by 12%.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| HPLC (C18 column) | 99.5 | <0.5% monoalkylated precursor |
| Elemental Analysis | 99.2 | C: 56.21%, H: 4.92%, N: 10.34% |
Challenges and Mitigation Strategies
- Piperazine Over-Alkylation : Controlled stoichiometry (1.05 equiv alkylating agent) and low temperatures (0°C) suppress bis-adduct formation.
- Thiophene Carbonyl Hydrolysis : Anhydrous conditions and imidazolide intermediates minimize acid-catalyzed decomposition.
- Salt Hygroscopicity : Storage under nitrogen with desiccants prevents deliquescence.
Q & A
Basic: What are the key considerations for synthesizing (4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, including alkylation, coupling, and purification. Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., DCM or ethanol) to minimize hydrolysis of intermediates. For example, piperazine-thiophene coupling requires careful stoichiometric control of reagents like TEA to neutralize HCl byproducts .
- Temperature Control : Reflux conditions (e.g., 23°C for 12 hours) ensure complete reaction while avoiding decomposition .
- Purification : Column chromatography with gradients (e.g., 20:80 ethyl acetate/hexane) isolates the target compound, monitored by TLC (Rf = 0.3) .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Structural validation requires:
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., 700.79 g/mol for analogs) to confirm empirical formula .
- X-ray Crystallography : Resolve crystal packing (e.g., monoclinic P21/c space group) for absolute configuration determination .
Advanced: What strategies are effective in resolving contradictory data from different synthetic routes?
Methodological Answer:
- Parameter Comparison : Contrast reaction times, temperatures, and catalysts. For example, extended reflux (12 vs. 6 hours) may improve yield but risk side products .
- Analytical Cross-Check : Use HPLC to quantify impurities and HRMS to detect unintended adducts.
- Mechanistic Studies : Probe reaction pathways (e.g., thionation with P₂S₅ vs. alkylation with benzylamine) to identify dominant pathways under varying conditions .
Advanced: How can researchers evaluate the impact of substituent variations on biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing phenyl with fluorophenyl) and test in bioassays. For example, nitro or methoxy groups may enhance binding to targets like kinases .
- Docking Simulations : Use software (e.g., AutoDock) to predict interactions with active sites, as shown for chromenone-thiazole hybrids .
Advanced: What mechanistic insights explain the compound’s reactivity in thionation or alkylation reactions?
Methodological Answer:
- Thionation : Phosphorus pentasulfide (P₂S₅) replaces carbonyl oxygen with sulfur, forming thiocarbonyl derivatives. Monitor via IR for C=S stretch (~1200 cm⁻¹) .
- Alkylation : Nucleophilic attack by amines on electrophilic centers (e.g., chloromethyl-thiazole intermediates) forms stable adducts. TEA neutralizes HCl to drive reaction completion .
Basic: What purification methods are recommended for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol or methanol for high-purity crystals (e.g., 91% yield after recrystallization) .
- Column Chromatography : Optimize solvent polarity (e.g., ethyl acetate/hexane gradients) to separate closely eluting byproducts .
Advanced: How can the compound’s stability under varying storage conditions be systematically analyzed?
Methodological Answer:
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months, then quantify degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures to recommend storage below 25°C in desiccators .
Basic: What spectroscopic techniques are essential for characterizing synthetic intermediates?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, C-S at ~650 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to detect intermediates with high sensitivity (e.g., m/z 380.84 for pyrazole-thiophene analogs) .
Advanced: How can researchers design experiments to assess the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) to receptors .
- In Vitro Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorogenic substrates .
Advanced: What computational methods support the prediction of synthetic feasibility for novel analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
